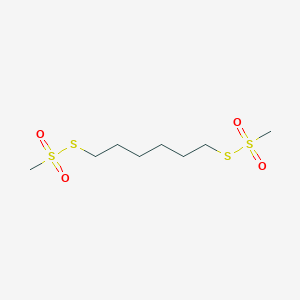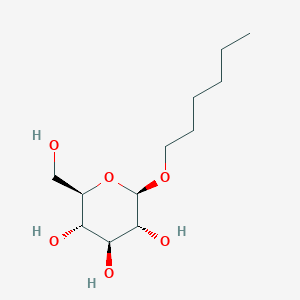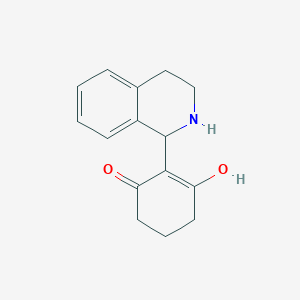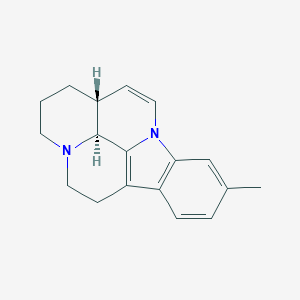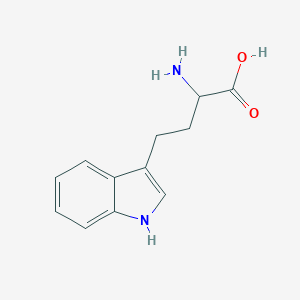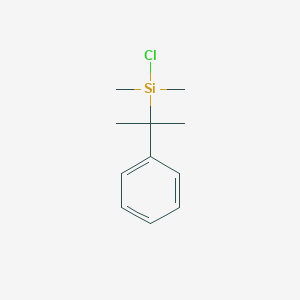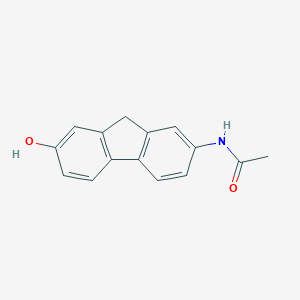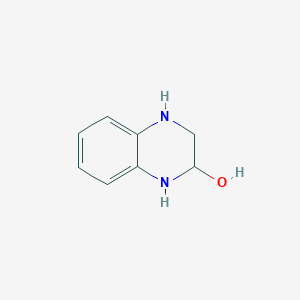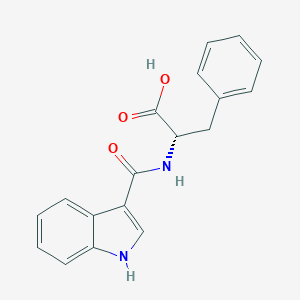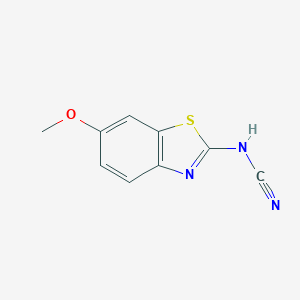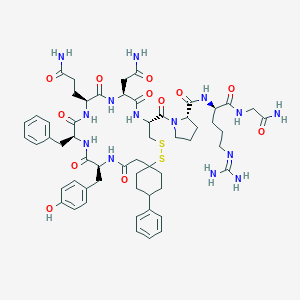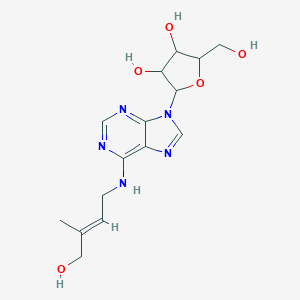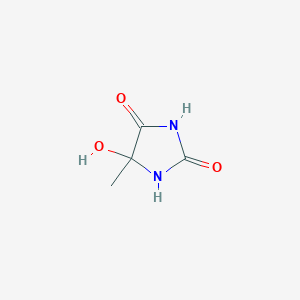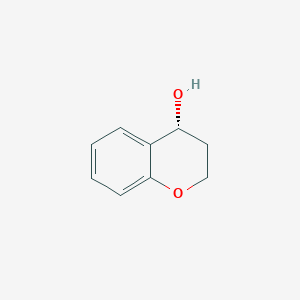
(4R)-3,4-dihydro-2H-1-benzopyran-4-ol
概要
説明
Synthesis Analysis
The synthesis of derivatives similar to (4R)-3,4-dihydro-2H-1-benzopyran-4-ol , such as 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols , has been explored for their antihypertensive activity, revealing the significance of specific substituents for optimum activity (Cassidy et al., 1992). Furthermore, synthesis methods involving palladium-catalysed oxidative carbonylation of alkynyl compounds have been reported, indicating a diverse approach to the synthesis of benzopyran derivatives (Bacchi et al., 2004).
Molecular Structure Analysis
The molecular structure of (4R)-3,4-dihydro-2H-1-benzopyran-4-ol derivatives has been analyzed, revealing strong axial preference in substituents and detailed crystalline structures through X-ray diffraction, highlighting the intricate molecular geometry and intermolecular interactions within these compounds (Sipilä & Kansikas, 2002).
Chemical Reactions and Properties
The chemical reactivity of benzopyran derivatives includes electrophilic cyclization and reactions with various nucleophiles, showcasing the compound's versatility in forming diverse chemical structures under different conditions (Worlikar et al., 2007).
Physical Properties Analysis
The physical properties, including crystal structure and thermal stability, of benzopyran derivatives have been extensively studied, providing insight into the compound's solid-state characteristics and potential for material science applications (Valente et al., 1987).
Chemical Properties Analysis
The chemical properties of (4R)-3,4-dihydro-2H-1-benzopyran-4-ol and related compounds, such as their ability to participate in multicomponent reactions and their potential as catalysts in synthetic organic chemistry, have been demonstrated. These studies underline the compound's utility in facilitating various chemical transformations and its potential in drug synthesis and organic chemistry (Khazaei et al., 2015).
科学的研究の応用
Natural Products Discovery
Benzopyran derivatives, including those structurally related to (4R)-3,4-dihydro-2H-1-benzopyran-4-ol, have been identified in natural sources like mangrove endophytic fungi. These compounds exhibit diverse biological activities, highlighting their potential in drug discovery and development. For instance, benzopyran derivatives isolated from Penicillium citrinum showed moderate inhibitory effects on LPS-induced NO production in cells, indicating potential anti-inflammatory properties (Yang et al., 2020).
Synthesis and Structural Analysis
Research has focused on the synthesis and structural elucidation of benzopyran derivatives, offering insights into their chemical behaviors and interactions. The synthesis and crystal structure of specific benzopyran derivatives have been reported, contributing to the understanding of their chemical properties and potential applications (Sipilä & Kansikas, 2002).
Biological Activities
Benzopyran derivatives have been evaluated for various biological activities, including antibacterial properties. For example, a study on compounds from Penicillium citrinum isolated from mangroves found that certain benzopyran derivatives exhibited potent inhibitory activity against bacterial strains, suggesting potential for antibiotic development (Zheng et al., 2016).
Chemical Synthesis Advances
Advances in the chemical synthesis of benzopyran derivatives, including enantiopure quinones related to aphid insect pigments, demonstrate the versatility and potential of these compounds in organic chemistry and material science (Birkbeck et al., 2004).
Catalytic Applications
Benzopyran derivatives have also been used as substrates in catalytic reactions, highlighting their utility in green chemistry and synthesis. For instance, the use of TiO2 nanoparticles-coated carbon nanotubes as catalysts for the synthesis of benzopyrano[b]benzopyranones and xanthenols in water showcases innovative approaches to heterocyclic compound synthesis (Abdolmohammadi, 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(4R)-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSHXMOLUWTMGP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317021 | |
| Record name | (R)-4-Chromanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3,4-dihydro-2H-1-benzopyran-4-ol | |
CAS RN |
120523-16-2 | |
| Record name | (R)-4-Chromanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120523-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-Chromanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

